molecular formula C13H16N2O2 B5398194 N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride

N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride

Katalognummer B5398194
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: XNZUYSLSVJQQPT-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride, commonly known as CPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA belongs to the class of cyclopentane-based compounds and is known for its ability to selectively target specific receptors in the brain.

Wirkmechanismus

CPA exerts its therapeutic effects by modulating the activity of specific receptors in the brain. The sigma-1 receptor is involved in regulating various physiological processes, including pain perception, mood, and cognition. CPA has been shown to activate the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. Additionally, CPA has been shown to inhibit the activity of the NMDA receptor, which is involved in regulating synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPA has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to have analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function. Additionally, CPA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPA is its high selectivity for specific receptors in the brain. This allows for targeted modulation of specific physiological processes, leading to fewer off-target effects. Additionally, CPA has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for neurological and psychiatric research.
However, one of the limitations of CPA is its relatively short half-life, which may limit its therapeutic potential in certain applications. Additionally, the synthesis of CPA can be complex and time-consuming, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on CPA. One area of interest is the development of more potent and selective analogs of CPA that can target specific receptors in the brain with greater efficacy. Additionally, further research is needed to understand the precise mechanisms of action of CPA and its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for more comprehensive studies on the safety and toxicity of CPA, particularly with regard to long-term use and potential side effects.

Synthesemethoden

The synthesis of CPA involves a series of chemical reactions, starting with the conversion of cyclopentanone to cyclopentanol. The resulting cyclopentanol is then reacted with N-Boc-3-aminopropanol to form N-Boc-3-aminocyclopentanol, which is further converted to N-Boc-3-aminocyclopentanone. Finally, the hydrochloride salt of N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide is obtained by reacting N-Boc-3-aminocyclopentanone with phenylacetyl chloride and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

CPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively target specific receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. These receptors are known to play a critical role in regulating various physiological processes, including pain perception, learning, and memory.

Eigenschaften

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-10-6-7-11(8-10)15-13(17)12(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,15,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZUYSLSVJQQPT-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NC(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)NC(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.